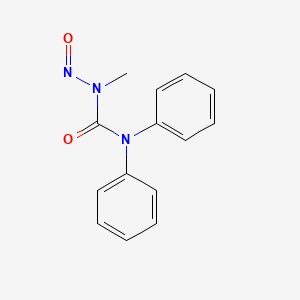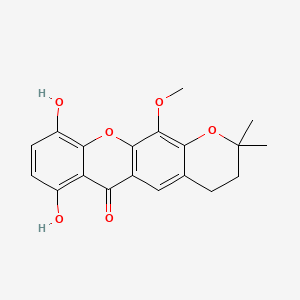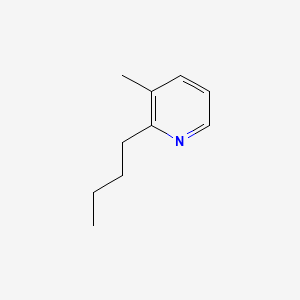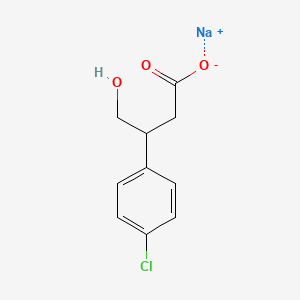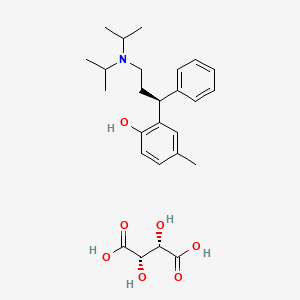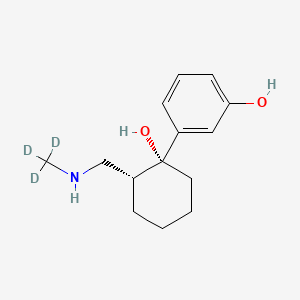
rac N,O-Didesmethyl Tramadol-d3
Übersicht
Beschreibung
rac N,O-Didesmethyl Tramadol-d3: is a deuterated analog of N,O-Didesmethyl Tramadol, a metabolite of the synthetic analgesic tramadol. Tramadol is widely used for the treatment of moderate to severe pain. The deuterated form, this compound, is often used as an internal standard in analytical chemistry due to its stability and reliability in mass spectrometry analysis .
Wissenschaftliche Forschungsanwendungen
rac N,O-Didesmethyl Tramadol-d3 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of tramadol and its metabolites in biological samples.
Pharmacokinetics: Helps in studying the pharmacokinetics of tramadol by providing accurate and reliable data on its metabolism.
Forensic Toxicology: Utilized in forensic toxicology to detect and quantify tramadol and its metabolites in biological specimens.
Clinical Research: Assists in clinical research to understand the metabolism and effects of tramadol in patients with different conditions.
Wirkmechanismus
- The primary target of rac N,O-Didesmethyl Tramadol-d3 is the μ-opioid receptor (mu receptor). It selectively activates this receptor in the central nervous system (CNS) .
- Additionally, it inhibits the reuptake of serotonin (5-HT) , enhancing its analgesic effects by blocking nociceptive impulses at the spinal level .
- This compound undergoes hepatic phase I O-demethylation by CYP2D6 to form the active metabolite O-desmethyl tramadol (M1) .
- M1 contributes significantly to the analgesic activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
rac N,O-Didesmethyl Tramadol-d3: plays a significant role in biochemical reactions, particularly in the context of tramadol metabolism. It interacts with several enzymes, including cytochrome P450 isoforms such as CYP2D6, CYP2B6, and CYP3A4 . These enzymes are responsible for the O- and N-demethylation of tramadol, leading to the formation of its primary metabolites. The interactions between this compound and these enzymes are crucial for understanding the metabolic pathways and the pharmacokinetics of tramadol.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of natural killer (NK) cells, maintaining their activity in comparison to other analgesics . This modulation of immune cell function highlights the potential therapeutic implications of this compound in immune response regulation.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as cytochrome P450 isoforms, which are involved in the metabolism of tramadol . The inhibition or activation of these enzymes leads to changes in gene expression and metabolic flux, thereby influencing the overall pharmacokinetics and pharmacodynamics of tramadol.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, ensuring its efficacy in long-term experiments . The degradation of the compound over extended periods can lead to variations in its biochemical activity and cellular effects.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits analgesic properties similar to tramadol, while higher doses can lead to toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Additionally, the compound’s impact on various physiological systems, such as the central nervous system and cardiovascular system, is dose-dependent.
Metabolic Pathways
This compound: is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes O- and N-demethylation, leading to the formation of its primary metabolites. These metabolic reactions are essential for understanding the pharmacokinetics of tramadol and its derivatives. The interactions with specific enzymes and cofactors influence the overall metabolic flux and metabolite levels in the body.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific tissues . The distribution patterns are crucial for understanding the compound’s pharmacokinetics and its potential therapeutic applications. Additionally, the transport mechanisms influence the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of This compound is determined by specific targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . Understanding the subcellular localization is essential for elucidating the molecular mechanisms underlying the compound’s effects and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of rac N,O-Didesmethyl Tramadol-d3 involves the deuteration of N,O-Didesmethyl Tramadol. The synthetic route typically includes the following steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuteration reactions using industrial-grade deuterated reagents.
Purification and Quality Control: Advanced chromatographic techniques and rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: rac N,O-Didesmethyl Tramadol-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce reduced analogs of the compound .
Vergleich Mit ähnlichen Verbindungen
N,O-Didesmethyl Tramadol: The non-deuterated form of the compound.
O-Desmethyl Tramadol: Another metabolite of tramadol with potent analgesic effects.
N-Desmethyl Tramadol: A metabolite with different pharmacological properties.
Uniqueness: rac N,O-Didesmethyl Tramadol-d3 is unique due to its deuterium labeling, which provides enhanced stability and reliability in analytical applications. This makes it a valuable tool in research and clinical studies for accurate quantification and analysis .
Eigenschaften
IUPAC Name |
3-[(1R,2R)-1-hydroxy-2-[(trideuteriomethylamino)methyl]cyclohexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXNQQLTDXASSR-NTYUZJTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678675 | |
| Record name | 3-[(1R,2R)-1-Hydroxy-2-{[(~2~H_3_)methylamino]methyl}cyclohexyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261398-22-4 | |
| Record name | 3-[(1R,2R)-1-Hydroxy-2-{[(~2~H_3_)methylamino]methyl}cyclohexyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


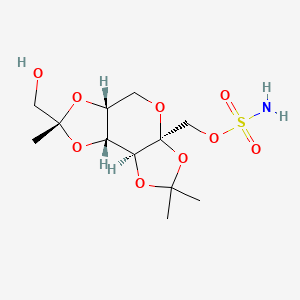

![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone](/img/structure/B563401.png)

![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)
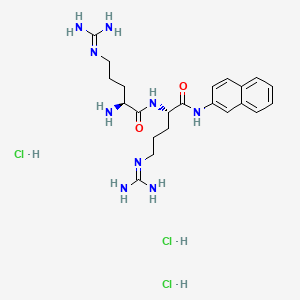
![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)
